2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Overview
Description
2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide typically involves multiple stepsThe final step involves the formation of the benzamide structure through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group and the tetrahydronaphthalene moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzamide structure allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the methoxy and tetrahydronaphthalene moieties.
Scientific Research Applications
2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Shares the iodine atom but lacks the methoxy and tetrahydronaphthalene moieties.
N-(3-Methoxyphenyl)benzamide: Contains the methoxy group and benzamide structure but lacks the iodine atom and tetrahydronaphthalene moiety.
2-Iodo-N-(2-methoxyphenyl)benzamide: Similar structure but with variations in the position of the methoxy group and the absence of the tetrahydronaphthalene moiety.
Uniqueness
2-Iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is unique due to the combination of its iodine atom, methoxy group, and tetrahydronaphthalene moiety
Properties
IUPAC Name |
2-iodo-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO2/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18(21)14-8-4-5-9-15(14)19/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQQZZQUTLEMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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